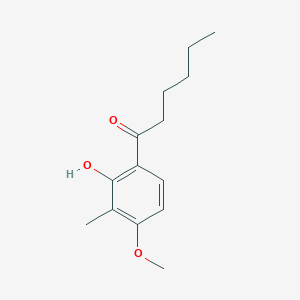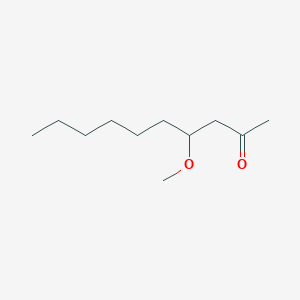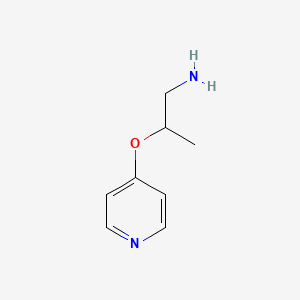![molecular formula C16H16N2O5 B12602831 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine CAS No. 918157-29-6](/img/structure/B12602831.png)
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine est un composé qui suscite l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe phénoxy lié à une chaîne latérale de phénylalanine, avec un groupe hydroxycarbamoyle qui confère des propriétés fonctionnelles supplémentaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine implique généralement une série de réactions organiques. Une méthode courante est le couplage de Suzuki-Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement utilisée. Cette méthode est privilégiée en raison de ses conditions de réaction douces et de sa tolérance aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la réaction de couplage de Suzuki-Miyaura pour une synthèse à grande échelle. Cela comprend la sélection de réactifs borés et de catalyseurs au palladium appropriés pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxycarbamoyle peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'acides carboxyliques, tandis que la réduction peut produire des dérivés d'amines.
Applications de la recherche scientifique
3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et les interactions protéiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur d'autres composés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes de désacétylase des histones (HDAC), ce qui entraîne des modifications de l'expression génique et induit l'apoptose dans les cellules cancéreuses . Le groupe hydroxycarbamoyle du composé joue un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and inducing apoptosis in cancer cells . The compound’s hydroxycarbamoyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Abexinostat : Un autre inhibiteur de HDAC avec un groupe hydroxycarbamoyle similaire.
CM-352 : Un composé avec une structure phénoxy similaire utilisé dans des applications antihémorragiques.
Unicité
3-[4-(Hydroxycarbamoyl)phénoxy]-L-phénylalanine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux en recherche scientifique.
Propriétés
Numéro CAS |
918157-29-6 |
|---|---|
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)9-10-2-1-3-13(8-10)23-12-6-4-11(5-7-12)15(19)18-22/h1-8,14,22H,9,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
SZUMNJBJJUYNND-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
methanone](/img/structure/B12602771.png)


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)


![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)



![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

